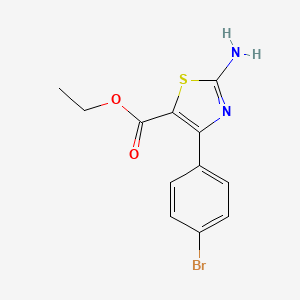

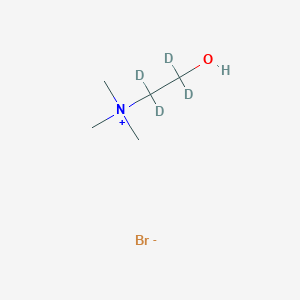

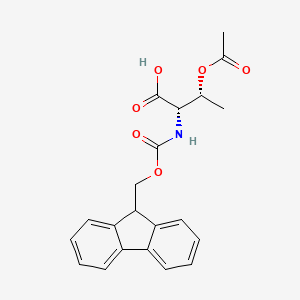

![molecular formula C13H15NO3 B1611840 3-[(Cyclopentylcarbonyl)amino]benzoic acid CAS No. 915921-84-5](/img/structure/B1611840.png)

3-[(Cyclopentylcarbonyl)amino]benzoic acid

説明

“3-[(Cyclopentylcarbonyl)amino]benzoic acid” is an organic compound with the molecular formula C13H15NO31. It has a molecular weight of 233.26 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-[(Cyclopentylcarbonyl)amino]benzoic acid”. However, it’s worth noting that benzoic acid derivatives can be synthesized through various methods, including the Grignard reaction, Friedel-Crafts acylation, and others.Molecular Structure Analysis

The molecular structure of “3-[(Cyclopentylcarbonyl)amino]benzoic acid” consists of a benzoic acid group attached to a cyclopentylcarbonyl amino group2. The exact 3D structure would require more specific analysis tools.

Chemical Reactions Analysis

Specific chemical reactions involving “3-[(Cyclopentylcarbonyl)amino]benzoic acid” are not available in the current literature. However, as an amino acid derivative, it may participate in various organic reactions.Physical And Chemical Properties Analysis

The compound has a boiling point of 489.901ºC at 760 mmHg and a density of 1.297g/cm31.科学的研究の応用

Fatty Amido Benzoic Acid

- Scientific Field : Biological Chemistry .

- Application Summary : This compound was synthesized from Citrullus colocynthis seed oil and evaluated for its safety profile as an alternative bioactive agent for combating drug-resistant pathogens .

- Methods of Application : The compound was synthesized through a simple chemical reaction route and examined for its antioxidant activity and antimicrobial capacity against selected drug-resistant microorganisms .

- Results : The compound exhibited antioxidant potential (IC50 of 1.96 µg mL−1) as well as antimicrobial potency. The minimum inhibitory concentration (MIC) of the compound was 0.026 mg mL−1 .

3-Aminobenzoic Acid Schiff Bases

- Scientific Field : Chemistry and Microbiology .

- Application Summary : These compounds were synthesized from 3-aminobenzoic acid and substituted benzaldehydes and were screened against seven clinical pathogens .

- Methods of Application : The compounds were synthesized and characterized based on elemental analysis, FT-IR, and 1H NMR .

- Results : The compounds demonstrated effectiveness against all organisms tested and activities were concentration-dependent .

3-Aminobenzoic Acid

- Scientific Field : Organic Chemistry .

- Application Summary : 3-Aminobenzoic acid, also known as meta-aminobenzoic acid or MABA, is an organic compound with the molecular formula H2NC6H4CO2H . It is a white solid, although commercial samples are often colored .

- Methods of Application : It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

- Results : This compound is used as a building block in organic synthesis .

3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives

- Scientific Field : Pharmacology .

- Application Summary : A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized and screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .

- Methods of Application : The compounds were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .

- Results : Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively .

Para-Aminobenzoic Acid Analogs

- Scientific Field : Pharmacology .

- Application Summary : Para-Aminobenzoic Acid Analogs have been synthesized and screened for their bioactivity .

- Methods of Application : The compound N - (4- ( (3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide was identified as the most active one with a noticeable in vitro VEGFR-2 inhibitory effect .

- Results : A considerable rise in the caspase-3 level by a 7.80-fold 87% reduction in TNF- α was also observed .

Safety And Hazards

Specific safety and hazard information for “3-[(Cyclopentylcarbonyl)amino]benzoic acid” is not available. However, as with all chemicals, it should be handled with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation3.

将来の方向性

The future directions for “3-[(Cyclopentylcarbonyl)amino]benzoic acid” are not clear from the available information. It may have potential applications in various fields, given its chemical structure, but further research would be needed to explore these possibilities.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research or consultation with a chemistry professional may be necessary.

特性

IUPAC Name |

3-(cyclopentanecarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9H,1-2,4-5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRXMHUNVMNJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588147 | |

| Record name | 3-[(Cyclopentanecarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclopentylcarbonyl)amino]benzoic acid | |

CAS RN |

915921-84-5 | |

| Record name | 3-[(Cyclopentanecarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

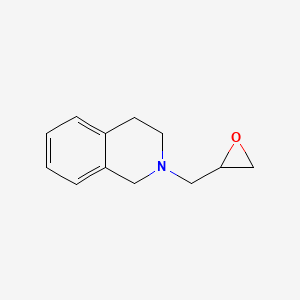

![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)

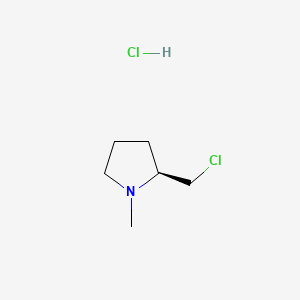

![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)

![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)